molecular formula C19H20ClNO3S B15099725 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

Cat. No.: B15099725
M. Wt: 377.9 g/mol
InChI Key: WHFDCJKWLBCWKS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the 4-chlorobenzyl intermediate.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The intermediate is then reacted with a dioxidotetrahydrothiophene derivative under controlled conditions to introduce the dioxidotetrahydrothiophenyl group.

    Coupling with 2-Methylbenzamide: Finally, the product is coupled with 2-methylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with modified sulfur oxidation states.

    Reduction: Reduced derivatives with altered carbonyl groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophenyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-benzamide: Lacks the methyl group on the benzamide moiety.

    N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbenzamide: Contains an ethyl group instead of a methyl group.

Uniqueness: N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20ClN3O4S
  • Molecular Weight : 438.88 g/mol
  • CAS Number : 585549-15-1

The compound features a chlorobenzyl group, a dioxidotetrahydrothiophen moiety, and a methylbenzamide structure. These structural elements contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.
  • Receptor Modulation : It potentially interacts with various receptors, influencing signaling pathways that regulate physiological responses.
  • Antioxidant Activity : The presence of the dioxidotetrahydrothiophen group suggests potential antioxidant properties, which may protect cells from oxidative stress.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzamides often demonstrate cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound was evaluated using the MTT assay on several cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results suggest that the compound exhibits potent anticancer activity, particularly against breast and cervical cancer cell lines.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus16 µg/mL
P. aeruginosa32 µg/mL

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential therapeutic applications:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that benzamide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies.
  • Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy demonstrated that derivatives with thiophene rings showed enhanced activity against resistant bacterial strains, suggesting a mechanism involving disruption of bacterial membrane integrity.

Properties

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide

InChI

InChI=1S/C19H20ClNO3S/c1-14-4-2-3-5-18(14)19(22)21(17-10-11-25(23,24)13-17)12-15-6-8-16(20)9-7-15/h2-9,17H,10-13H2,1H3

InChI Key

WHFDCJKWLBCWKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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